4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes chloro, fluorophenyl, and methylbenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-ketoester.
Introduction of substituents: The chloro, fluorophenyl, and methylbenzyl groups can be introduced through various substitution reactions, often involving halogenation and Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylbenzyl group.
Reduction: Reduction reactions could target the chloro or fluorophenyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and fluorophenyl positions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the fluorophenyl and methylbenzyl groups.
3,5-bis(4-fluorophenyl)-1H-pyrazole: Lacks the chloro and methylbenzyl groups.
1-(2-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the chloro and fluorophenyl groups.
Uniqueness
The unique combination of chloro, fluorophenyl, and methylbenzyl groups in 4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1006352-88-0 |
---|---|
Molecular Formula |
C23H17ClF2N2 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-fluorophenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H17ClF2N2/c1-15-4-2-3-5-18(15)14-28-23(17-8-12-20(26)13-9-17)21(24)22(27-28)16-6-10-19(25)11-7-16/h2-13H,14H2,1H3 |
InChI Key |
IBHGXPQCSVNGQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.